L-CYSTINE (13C6; D6; 15N2)
CAS No.:
Cat. No.: VC3686818
Molecular Formula:
Molecular Weight: 254.28
Purity: 95%
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 254.28 |
---|
Introduction
Chemical Structure and Fundamental Properties
L-Cystine itself is a dimeric amino acid formed through the oxidation of two L-cysteine molecules, creating a disulfide bond between the sulfur atoms. In its isotopically labeled form, the molecule incorporates six carbon-13 atoms, deuterium atoms, and two nitrogen-15 atoms, significantly altering its molecular weight while maintaining identical chemical reactivity to standard L-cystine. The incorporation of these stable isotopes creates a distinct mass signature that can be traced through complex biological systems.
Chemical Identity and Structure
The chemical identity of L-Cystine (13C6; D6; 15N2) is characterized by specific molecular parameters that distinguish it from standard L-cystine:
Parameter | Value |
---|---|
Chemical Formula | [SCH2CH(*NH2)*COOH]2 (where * indicates labeled atoms) |
Synonyms | (R,R)-3,3′-Dithiobis(2-aminopropionicacid) |
CAS Number (Labeled) | 1252803-65-8 |
CAS Number (Unlabeled) | 56-89-3 |
EC Number | 200-296-3 |
Molecular Weight | 248.24 (for 13C6; 15N2 variant) |
Chemical Purity | 98% |
The molecular structure features the standard L-cystine backbone with strategic isotopic substitutions, maintaining the characteristic disulfide bridge that connects the two cysteine units .
Physical and Chemical Properties
L-Cystine (13C6; D6; 15N2) exhibits properties similar to standard L-cystine but with the added advantage of isotopic traceability:
Property | Description |
---|---|
Physical Form | Solid individual compound |
Concentration | Neat |
Solubility | Limited in water; improved in acidic or basic solutions |
Stability | Stable under recommended storage conditions |
Storage Requirements | Room temperature, away from light and moisture |
Application Categories | Metabolism studies, Metabolomics, Proteomics |
The compound's stability and chemical behavior mirror those of non-labeled L-cystine, making it an ideal substitute in research protocols requiring isotopic tracking .
Biological Significance and Metabolism
Role in Protein Structure and Function
L-Cystine plays a crucial role in biological systems, particularly in the formation and stabilization of protein structures through disulfide bonds. These covalent linkages contribute significantly to the tertiary structure of proteins, especially those secreted into oxidizing environments . The isotopically labeled variant allows researchers to track this process with precision, offering insights into protein folding dynamics and stability mechanisms.
Metabolic Pathways
In biological systems, L-cystine undergoes interconversion with L-cysteine through redox reactions, forming a critical component of cellular redox homeostasis. The isotopically labeled form enables researchers to monitor these transformations in real-time, tracking the movement of sulfur-containing amino acids through complex metabolic networks. This capability is particularly valuable in studies investigating oxidative stress, antioxidant defense mechanisms, and metabolic disorders affecting amino acid processing.
The interconversion between cysteine and cystine forms an essential part of the body's antioxidant defense system, with the thiol groups participating in reactions that neutralize reactive oxygen species and protect cellular components from oxidative damage .
Applications in Research and Analysis
Metabolomics and Flux Analysis
L-Cystine (13C6; D6; 15N2) has become an essential tool in metabolomics research, enabling scientists to trace the fate of cysteine and cystine through complex biological pathways. The multiple isotopic labels allow for greater sensitivity in mass spectrometry-based detection and quantification, supporting detailed analysis of metabolic flux and pathway activity.
Proteomics Applications
In proteomics research, this isotopically labeled compound facilitates:
-
Precise quantification of protein synthesis and degradation rates
-
Examination of disulfide bond formation during protein maturation
-
Investigation of post-translational modifications involving cysteine residues
-
Study of protein-protein interactions dependent on disulfide bridges
These applications rely on the compound's identical chemical behavior to natural L-cystine while providing a distinguishable mass signature that can be tracked through analytical techniques .
Biomedical Research Applications
The potential medical relevance of L-cystine research extends to hearing science. Research has demonstrated that cysteine plays a role in inner ear function, with implications for hearing loss treatment. Scientists have identified that the TMC1 protein in inner ear hair cells forms pores crucial for converting sound to electrical signals. Mutations in TMC1 can lead to deafness, and research substituting residues in TMC1 with cysteine suggests potential therapeutic approaches for hearing restoration .
Comparative Analysis with Related Compounds
Several compounds share structural or functional similarities with L-Cystine (13C6; D6; 15N2), each with distinct properties and applications:
Compound | Structure/Characteristics | Unique Features | Comparative Significance |
---|---|---|---|
L-Cysteine | Reduced form with thiol group | Precursor to L-Cystine; involved in antioxidant defense | More reactive thiol group; participates in different biochemical reactions |
D-Cystine | D-isomer of cysteine dimers | Less common in biological systems | Different stereochemistry affects biological activity and enzymatic recognition |
Homocystine | Derivative from methionine demethylation | Role in homocysteinemia-related diseases | Extended carbon chain; associated with cardiovascular and neurological disorders |
Cysteamine | Cysteine analog with amino group | Used in therapies for cystinosis | Simpler structure; therapeutic applications for lysosomal storage disorders |
L-Cystine (13C6; D6; 15N2) distinguishes itself through its specific isotope labeling pattern, which enables precise tracking in experimental systems while maintaining identical chemical behavior to standard L-cystine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume